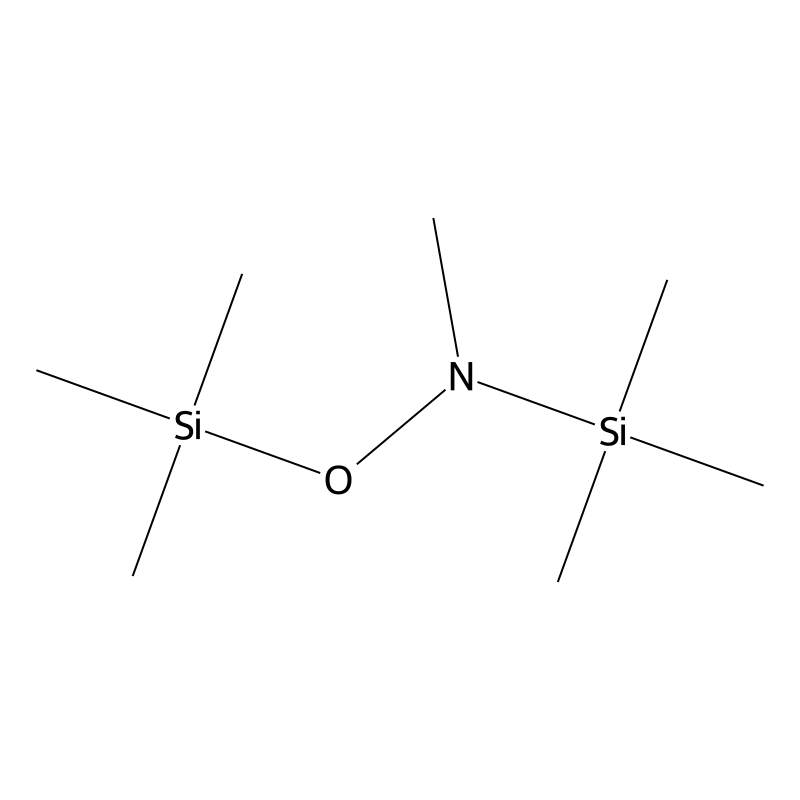

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of N-(dialkyl phosphinoyl)hydroxylamines:

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine serves as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines. These are organophosphorus compounds with potential applications in various fields, including medicine and agriculture. A study describes its use in this context [].

Migration of Alkyl Groups in Rearrangement Reactions:

This compound can facilitate the migration of simple alkyl groups during the rearrangement of their O-p-nitrobenzenesulfonates. Rearrangement reactions are a class of organic transformations where the carbon skeleton of a molecule is reorganized. The specific application of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine in this area is documented in a scientific publication [].

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is a chemical compound with the molecular formula and a molecular weight of approximately 191.42 g/mol. This compound is characterized by its unique structure, which includes two trimethylsilyl groups attached to a hydroxylamine moiety. It is typically synthesized under alkaline conditions using silylating reagents, making it an important intermediate in organic synthesis and a valuable reagent in various

The compound is known for its ability to react with aldehydes and ketones, yielding corresponding N-methyl nitrones through a bimolecular mechanism. The reaction proceeds via the formation of hemiaminals, which subsequently decompose to form nitrones. This transformation is highly efficient, often producing good to excellent yields of the desired products . Additionally, N-methyl-N,O-bis(trimethylsilyl)hydroxylamine can be employed in protecting carbonyl groups during multi-step synthesis, allowing for selective reductions and subsequent deprotection in a single reaction vessel .

The synthesis of N-methyl-N,O-bis(trimethylsilyl)hydroxylamine can be achieved through several methods:

- Alkaline Hydrolysis: The compound is synthesized from methylhydroxylamine hydrochloride under alkaline conditions using trimethylsilylating agents such as trimethylchlorosilane.

- Silylation: The use of either trimethylsilyl chloride or trimethylsilyl silane as silylating agents facilitates the formation of the desired product through nucleophilic substitution reactions .

These methods highlight the versatility and efficiency of synthesizing this compound in laboratory settings.

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine finds applications primarily in organic synthesis. Its key uses include:

- Protection of Carbonyl Groups: It serves as a protective group for carbonyl functionalities during multi-step synthetic processes.

- Synthesis of Nitrones: The compound is utilized to produce N-methyl nitrones from aldehydes and ketones, which are valuable intermediates in organic chemistry.

- Reagent in Proteomics: It is also employed in proteomics research for modifying biomolecules .

Interaction studies involving N-methyl-N,O-bis(trimethylsilyl)hydroxylamine primarily focus on its reactivity with various electrophiles and nucleophiles. Research indicates that this compound can effectively participate in nucleophilic addition reactions due to the presence of the hydroxylamine functional group, which enhances its reactivity profile. Additionally, studies on its derivatives may provide insights into potential interactions with biological macromolecules .

Several compounds share structural or functional similarities with N-methyl-N,O-bis(trimethylsilyl)hydroxylamine. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| N,O-Bis(trimethylsilyl)hydroxylamine | Similar silylation properties but without methyl group | Used for different protective strategies |

| Hydroxylamine | Basic structure without silylation | More reactive towards carbonyl compounds |

| Trimethylsilylhydroxylamine | Contains only one trimethylsilyl group | Less sterically hindered than N-methyl derivative |

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine stands out due to its dual silylation, enhancing its stability and reactivity compared to simpler hydroxylamines and silylated derivatives. This unique combination makes it particularly useful in complex synthetic applications where selective reactivity is crucial .

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable;Corrosive